O-304

Beschreibung

Eigenschaften

IUPAC Name |

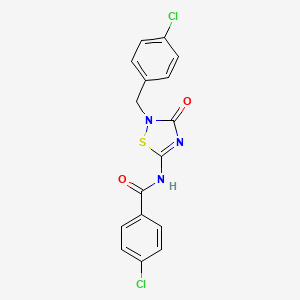

4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDWLYRQKUTOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pharmacological Profile of O-304: A Pan-AMPK Activator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally bioavailable, small heterocyclic compound identified as a pan-AMPK (AMP-activated protein kinase) activator.[1][2] Its mechanism of action distinguishes it from other AMPK activators, as it does not directly allosterically activate the enzyme or induce a state of cellular energy depletion. Instead, this compound functions by suppressing the dephosphorylation of the catalytically critical threonine 172 (Thr172) on the α-subunit of AMPK, a process mediated by protein phosphatase 2C (PP2C).[1][3] This leads to a sustained increase in the levels of phosphorylated, and thus active, AMPK (pAMPK).[3] The activation of AMPK by this compound is dependent on the presence of the upstream kinase LKB1. Preclinical and clinical studies have demonstrated the potential of this compound in treating type 2 diabetes (T2D) and associated cardiovascular and metabolic complications. It has been shown to improve glucose homeostasis, enhance insulin (B600854) sensitivity, and exert beneficial effects on cardiac function and peripheral microvascular perfusion.

Mechanism of Action

The primary mechanism of action of this compound is the indirect activation of AMPK through the inhibition of its dephosphorylation.

-

Inhibition of PP2C-mediated Dephosphorylation: this compound suppresses the activity of protein phosphatase 2C (PP2C), which is responsible for removing the activating phosphate (B84403) group from Thr172 on the AMPK α-subunit. This inhibitory action is specific, as this compound does not inhibit the overall phosphatase activity of PP2C. By preventing dephosphorylation, this compound maintains AMPK in its active, phosphorylated state.

-

LKB1 Dependence: The activation of AMPK by this compound requires the upstream liver kinase B1 (LKB1). LKB1 is the primary kinase that phosphorylates AMPK at Thr172 in response to an increase in the cellular AMP/ATP ratio. This compound's role is to preserve this LKB1-mediated phosphorylation.

-

Pan-AMPK Activation: this compound is described as a pan-AMPK activator, suggesting it can activate various AMPK heterotrimeric isoforms.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound. This compound inhibits PP2C, preventing the dephosphorylation of AMPK and leading to sustained activation and downstream metabolic effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Species/System | Description | Reference(s) |

| EC50 | 8 nM | Human recombinant | Activation of AMPK α1β1γ1 isoform |

In Vitro Profile

-

AMPK Activation: In various cell types, including human skeletal myotubes and hepatocytes, this compound increases the phosphorylation of AMPK at Thr172 and its downstream target, acetyl-CoA carboxylase (ACC) at Ser79, in a dose-dependent manner.

-

Mitochondrial Uncoupling: this compound has been shown to act as a mitochondrial uncoupler in differentiated myotubes, leading to an increased oxygen consumption rate. This action generates a metabolic demand that promotes glucose utilization.

-

Gene Expression: In skeletal muscle and heart of diabetic mice, this compound averted gene expression changes associated with metabolic inflexibility. In β-cells under glucotoxic conditions, it preserved key metabolic gene expression patterns.

In Vivo Profile

-

Pharmacokinetics: this compound is orally available with a long plasma half-life in rodents. It does not cross the blood-brain barrier.

-

Glucose Homeostasis: In diet-induced obese (DIO) mice, this compound treatment prevented increases in fasting glucose and plasma insulin levels and improved insulin resistance (HOMA-IR). It also stimulated insulin-independent glucose uptake in skeletal muscle.

-

β-Cell Function: this compound has been shown to reduce β-cell stress and promote β-cell rest in DIO mice. It preserved β-cell function under hyperglycemic conditions by reducing mTORC1 activity.

-

Cardiovascular Effects: In aged mice, this compound improved cardiac function and exercise capacity. It also improved peripheral microvascular perfusion and reduced blood pressure in animal models and T2D patients.

-

Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD): In a mouse model of MASLD, this compound reduced liver steatosis, decreased blood cholesterol, and ameliorated liver fibrosis.

-

"Exercise Mimetic" Effects: Due to its ability to improve metabolic and cardiac function and increase exercise capacity, this compound is considered an "exercise mimetic".

Experimental Protocols

PP2C-Mediated AMPK Dephosphorylation Assay (General Methodology)

This assay is designed to assess the ability of a compound to inhibit the dephosphorylation of pAMPK by PP2C.

-

Reagents:

-

Recombinant human AMPK heterotrimers (e.g., α1β1γ1 or α2β1γ1).

-

Recombinant human PP2C.

-

Assay buffer (e.g., containing HEPES, DTT).

-

ATP.

-

This compound or vehicle control.

-

Antibodies for Western blotting: anti-pAMPK (Thr172) and anti-total AMPK.

-

-

Procedure: a. Recombinant AMPK is incubated with an upstream kinase (e.g., LKB1 or CAMKK2) and ATP to generate phosphorylated AMPK (pAMPK). b. The phosphorylation reaction is stopped, and the pAMPK is purified. c. pAMPK is then incubated with recombinant PP2C in the presence of varying concentrations of this compound or vehicle. d. The reaction is stopped after a defined time period. e. The levels of pAMPK and total AMPK are quantified by Western blotting.

-

Data Analysis: The ratio of pAMPK to total AMPK is calculated for each condition. The inhibitory effect of this compound is determined by comparing the pAMPK levels in the presence of the compound to the vehicle control.

In Vivo Glucose Tolerance Test (GTT) in Mice (General Methodology)

This test evaluates the ability of an animal to clear a glucose load from the blood, providing an indication of glucose tolerance and insulin sensitivity.

-

Animals and Treatment:

-

Mice (e.g., diet-induced obese C57BL/6J) are treated with this compound or vehicle for a specified period (e.g., several weeks).

-

-

Procedure: a. Animals are fasted overnight (typically 6-8 hours). b. A baseline blood sample is collected from the tail vein to measure fasting blood glucose. c. A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage (OGTT) or intraperitoneal injection (IPGTT). d. Blood samples are collected at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes). e. Blood glucose levels are measured at each time point.

-

Data Analysis:

-

Blood glucose levels are plotted against time.

-

The area under the curve (AUC) is calculated to provide a quantitative measure of glucose clearance. A lower AUC indicates improved glucose tolerance.

-

Experimental Workflow for In Vivo Efficacy Testing

Caption: A general experimental workflow for assessing the in vivo efficacy of this compound in a mouse model of metabolic disease.

Conclusion

This compound is a novel pan-AMPK activator with a unique mechanism of action involving the inhibition of PP2C-mediated dephosphorylation of AMPK. This leads to sustained AMPK activation and a wide range of beneficial metabolic and cardiovascular effects demonstrated in both in vitro and in vivo models. Its oral bioavailability and favorable preclinical profile make it a promising therapeutic candidate for the treatment of type 2 diabetes and related metabolic disorders. Further research and clinical development are warranted to fully elucidate its therapeutic potential in humans.

References

O-304: A Pan-AMPK Activator for Metabolic and Cardiovascular Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: O-304 is a first-in-class, orally available, small molecule that acts as a pan-AMPK (AMP-activated protein kinase) activator.[1][2][3] Developed by Betagenon AB, this compound has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D) and associated cardiovascular complications.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Core Mechanism of Action: A Novel Approach to AMPK Activation

Unlike direct allosteric activators, this compound employs a unique mechanism to enhance AMPK activity. It functions by suppressing the dephosphorylation of the catalytic alpha subunit of AMPK at threonine 172 (p-T172) by protein phosphatase 2C (PP2C). This inhibitory action on PP2C-mediated dephosphorylation leads to a sustained increase in the levels of activated (phosphorylated) AMPK without altering cellular ATP levels. The activation of AMPK by this compound is dependent on the upstream kinase LKB1.

This sustained activation of AMPK, a master regulator of cellular energy homeostasis, triggers a cascade of beneficial metabolic and cardiovascular effects. This compound has been shown to activate various AMPK heterotrimers, containing either the β1 or β2 subunit, in a variety of cell types, including human skeletal myotubes and hepatocytes, justifying its classification as a pan-AMPK activator.

dot

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Model | Treatment | Dosage | Duration | Result | Citation |

| Fasted Blood Glucose | B6 Mice (HFD) | This compound | 100 mg/kg/day (oral gavage) | 6 weeks | Significant reduction vs. vehicle | |

| Fasted Insulin (B600854) | B6 Mice (HFD) | This compound | 100 mg/kg/day (oral gavage) | 6 weeks | Significant reduction vs. vehicle | |

| HOMA-IR | B6 Mice (HFD) | This compound | 100 mg/kg/day (oral gavage) | 6 weeks | Significant reduction vs. vehicle | |

| p-T172 AMPK (Calf Muscle) | B6 Mice (HFD) | This compound | 100 mg/kg/day (oral gavage) | 8 weeks | Increased levels vs. vehicle | |

| p-T172 AMPK (Calf Muscle) | CBA Mice (HFD) | This compound-HFD | 0.4, 0.8, 2 mg/g | 7 weeks | Dose-dependent increase | |

| 2-Deoxy-D-glucose (2-DG) uptake | Rat Skeletal L6 Myotubes | This compound | 1, 5, 10, 20 µM | - | Dose-dependent increase | |

| Body Weight | hIAPPtg Mice (HFD) | This compound-HFD | 2 mg/g | 6 weeks | Reduction in body weight gain | |

| Body Fat | hIAPPtg Mice (HFD) | This compound-HFD | 2 mg/g | 6 weeks | Reduction in body fat gain |

Table 2: Phase IIa Clinical Trial of this compound in Type 2 Diabetes Patients (TELLUS Study)

| Parameter | Patient Population | Treatment | Dosage | Duration | Result | Citation |

| Fasting Plasma Glucose (FPG) | T2D on Metformin (FPG >7 & <13.3 mM) | This compound | 1000 mg/day | 28 days | -0.60 mM change from baseline (p=0.0096 vs. placebo) | |

| HOMA-IR | T2D on Metformin | This compound | 1000 mg/day | 28 days | Statistically significant absolute reduction (p=0.0097) and relative reduction (p=0.017) within the this compound group | |

| Diastolic Blood Pressure | T2D on Metformin | This compound | 1000 mg/day | 28 days | Statistically significant absolute and relative reduction | |

| Systolic Blood Pressure | T2D on Metformin | This compound | 1000 mg/day | 28 days | Statistically significant relative reduction | |

| Peripheral Microvascular Perfusion | T2D on Metformin | This compound | 1000 mg/day | 28 days | Statistically significant absolute and relative increase |

Detailed Experimental Protocols

In Vitro AMPK Dephosphorylation Assay

This assay assesses the ability of this compound to inhibit the dephosphorylation of p-T172 AMPK by PP2C.

-

Reagents: Recombinant human AMPKα/β/γ trimers, active PP2Cα, this compound (dissolved in DMSO), reaction buffer (e.g., 40mM HEPES, 0.5mM DTT, 0.2mg/ml gelatin), MnCl₂ or MgCl₂.

-

Procedure: a. Pre-incubate AMPK trimers with varying concentrations of this compound for a specified time (e.g., 2 minutes) at 30°C. b. Initiate the dephosphorylation reaction by adding PP2Cα and MnCl₂/MgCl₂. c. Incubate for a defined period (e.g., 5-15 minutes) at 30°C. d. Terminate the reaction (e.g., by adding SDS-PAGE sample buffer). e. Analyze the levels of p-T172 AMPK and total AMPK by Western blotting using specific antibodies.

-

Quantification: Densitometry is used to quantify the band intensities, and the ratio of p-T172 AMPK to total AMPK is calculated.

dot

Caption: In Vitro Dephosphorylation Assay Workflow.

In Vivo Study in Diet-Induced Obese (DIO) Mice

This protocol outlines the general procedure for evaluating the efficacy of this compound in a DIO mouse model.

-

Animal Model: Male C57BL/6J or CBA mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 7-9 weeks) to induce obesity and insulin resistance.

-

Treatment:

-

Oral Gavage: this compound is suspended in a vehicle (e.g., 2% w/v methylcellulose) and administered daily by oral gavage at a specific dose (e.g., 100 mg/kg).

-

Dietary Admixture: this compound is mixed into the HFD at various concentrations (e.g., 0.4, 0.8, 2 mg/g).

-

-

Duration: Treatment duration typically ranges from 4 to 8 weeks.

-

Key Outcome Measures:

-

Metabolic Parameters: Fasting blood glucose and insulin levels are measured periodically. HOMA-IR is calculated. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed.

-

Body Composition: Body weight and fat mass are monitored.

-

Tissue Analysis: At the end of the study, tissues such as skeletal muscle, liver, and heart are collected for analysis of pAMPK, pACC, and other relevant markers by Western blotting or qPCR.

-

Microvascular Perfusion: Assessed using techniques like laser Doppler imaging.

-

dot

Caption: In Vivo DIO Mouse Study Workflow.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action as a pan-AMPK activator. Its ability to improve glucose homeostasis, enhance insulin sensitivity, and exert beneficial cardiovascular effects has been demonstrated in both preclinical models and a Phase IIa clinical trial. The data presented in this technical guide underscore the potential of this compound as a treatment for type 2 diabetes and its associated complications. Further clinical development is warranted to fully elucidate its therapeutic utility in these and other metabolic and cardiovascular diseases.

References

O-304: A Technical Whitepaper on a Novel Pan-AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally available, small molecule pan-AMPK (AMP-activated protein kinase) activator that has demonstrated significant potential in preclinical and clinical studies for the treatment of type 2 diabetes (T2D) and associated metabolic and cardiovascular complications. Unlike indirect AMPK activators, this compound exerts its effect by suppressing the dephosphorylation of the catalytically critical threonine 172 (Thr172) on the AMPK α-subunit, thereby maintaining a sustained state of AMPK activation.[1] This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, and development of this compound, summarizing key preclinical and clinical findings. It includes detailed experimental protocols for pivotal assays and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of AMPK in Metabolic Homeostasis

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[2] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which signifies a state of low energy. Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy balance by promoting catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., protein and lipid synthesis).

Given its central role in metabolism, AMPK has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Pharmacological activation of AMPK can mimic the beneficial effects of exercise and caloric restriction.

Discovery of this compound: A Novel Pan-AMPK Activator

This compound was identified through a cellular screening process designed to discover compounds that could increase the phosphorylation of AMPK at Thr172 without depleting cellular ATP levels.[3] This approach distinguished this compound from indirect AMPK activators like metformin, which primarily act by increasing the cellular AMP:ATP ratio.

Mechanism of Action

This compound's unique mechanism of action involves the direct suppression of protein phosphatase 2C (PP2C)-mediated dephosphorylation of phospho-AMPK at the Thr172 residue.[1] This inhibitory action on the phosphatase maintains AMPK in its active, phosphorylated state, leading to sustained downstream signaling.[1] This mode of action makes this compound a pan-AMPK activator, as it is effective across different AMPK heterotrimer isoforms.

Preclinical Development

In Vitro Studies

This compound demonstrated the ability to increase the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), in a dose-dependent manner in various human cell lines, including skeletal myotubes, hepatocytes, and preadipocytes.

In Vivo Studies in Animal Models

Preclinical studies in diet-induced obese (DIO) mice revealed that this compound treatment led to significant improvements in metabolic parameters.

In DIO mice, oral administration of this compound prevented and reversed hyperglycemia, hyperinsulinemia, and insulin (B600854) resistance. These effects were associated with increased glucose uptake in skeletal muscle.

| Parameter | Vehicle | This compound | % Change | p-value |

| Fasting Plasma Glucose | Increased | Attenuated increase | - | <0.05 |

| Fasting Insulin | Increased | Attenuated increase | - | <0.05 |

| HOMA-IR | Increased | Attenuated increase | - | <0.05 |

| Skeletal Muscle Glucose Uptake | Baseline | Increased | - | <0.05 |

| Table 1: Summary of Preclinical Efficacy of this compound in Diet-Induced Obese Mice. |

This compound treatment in DIO mice also resulted in beneficial cardiovascular effects, including improved left ventricular stroke volume and increased microvascular perfusion, without inducing cardiac hypertrophy.

Clinical Development

Phase I Clinical Trials

Phase I studies in healthy volunteers demonstrated that this compound was safe and well-tolerated, with predictable pharmacokinetics.

Phase IIa "TELLUS" Clinical Trial

A 28-day, randomized, double-blind, placebo-controlled Phase IIa proof-of-concept study, known as the TELLUS trial, was conducted in patients with type 2 diabetes who were on a stable dose of metformin. The study evaluated the efficacy, safety, and tolerability of this compound.

After 28 days of treatment, this compound demonstrated statistically significant improvements in several key metabolic and cardiovascular endpoints compared to placebo.

| Endpoint | Placebo Group (n=24) | This compound Group (n=25) | Change from Baseline (this compound) | p-value (vs. baseline) |

| Fasting Plasma Glucose (FPG) | -0.1 mM | -0.6 mM | Reduction | <0.05 |

| HOMA-IR | No significant change | Significant reduction | Improvement in insulin sensitivity | 0.0097 |

| Diastolic Blood Pressure | No significant change | Significant reduction | Reduction | <0.05 |

| Systolic Blood Pressure | No significant change | Relative reduction | Reduction | <0.05 |

| Microvascular Perfusion (Calf Muscle) | No significant change | Significant increase | Improvement | <0.05 |

| Table 2: Key Efficacy Outcomes from the Phase IIa TELLUS Trial of this compound in Type 2 Diabetes Patients. |

This compound was well-tolerated in the Phase IIa trial, with no serious adverse events reported.

Experimental Protocols

Western Blotting for p-AMPK and p-ACC

This protocol describes the methodology used to assess the phosphorylation status of AMPK and its downstream target ACC in cell lysates or tissue homogenates.

References

- 1. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prnewswire.co.uk [prnewswire.co.uk]

O-304's Role in Cellular Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally available, pan-AMP-activated protein kinase (AMPK) activator that has demonstrated significant potential in the regulation of cellular energy homeostasis. By modulating the activity of AMPK, a master regulator of metabolism, this compound influences a wide array of physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial function. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for metabolic and cardiovascular diseases.

Introduction: The Central Role of AMPK in Cellular Energy Homeostasis

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells.[1] It is activated in response to an increase in the cellular AMP:ATP ratio, a hallmark of energy stress, such as during exercise or caloric restriction.[2] Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic pathways that consume ATP.

This compound is a novel small molecule that acts as a pan-AMPK activator.[3][4] Its unique mechanism of action distinguishes it from other AMPK activators like metformin. This compound does not allosterically activate AMPK or alter cellular ATP levels. Instead, it sustains AMPK activation by inhibiting its dephosphorylation at the critical threonine-172 residue within the activation loop of the α-subunit, a process mediated by protein phosphatase 2C (PP2C).[5] This mode of action effectively mimics the effect of ADP, leading to a gentle and sustained activation of AMPK across various tissues.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the dephosphorylation of phospho-AMPK (Thr172) by PP2C. This leads to a sustained increase in the levels of active AMPK. The activation of AMPK by this compound is dependent on the upstream kinase LKB1. In cells lacking LKB1, this compound fails to increase the phosphorylation of AMPK.

Recent studies have also revealed a dual mechanism of action for this compound, where in addition to being a potent AMPK activator, it also functions as a mitochondrial uncoupler. This uncoupling effect generates a metabolic demand, which in turn enhances energy expenditure and promotes the utilization of glucose rather than its storage as glycogen. This dual action of activating AMPK and inducing mitochondrial uncoupling positions this compound as a unique therapeutic candidate for metabolic diseases.

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | This compound Treatment | % Change | Reference |

| Fasting Blood Glucose | High | Significantly Reduced | - | |

| Fasting Plasma Insulin (B600854) | High | Significantly Reduced | - | |

| HOMA-IR | High | Significantly Reduced | - | |

| Skeletal Muscle Glucose Uptake | Baseline | Increased | - | |

| Cardiac Glucose Uptake | Baseline | Increased | - | |

| Heart Glycogen Content | High | Dose-dependently Reduced | - | |

| Left Ventricular Stroke Volume | Impaired | Improved | - | |

| Body Weight and Fat Mass | Increased | Prevented and Reverted | - |

Table 2: Phase IIa Clinical Trial of this compound in Type 2 Diabetes Patients (28-day treatment)

| Parameter | Placebo | This compound (1000 mg/day) | p-value | Reference |

| Fasting Plasma Glucose (FPG) Reduction | 0.1 mM | 0.6 mM | <0.05 | |

| HOMA-IR | No significant change | Reduced | - | |

| Diastolic Blood Pressure | No significant change | Statistically significant reduction | <0.05 | |

| Systolic Blood Pressure | No significant change | Relative reduction | - | |

| Peripheral Microvascular Perfusion | No significant change | Improved | <0.05 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro AMPK Activation Assay (Immunoblotting)

Objective: To determine the effect of this compound on the phosphorylation of AMPK and its downstream target Acetyl-CoA Carboxylase (ACC) in cultured cells.

Materials:

-

Cell line of interest (e.g., human skeletal myotubes, hepatocytes)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 1 hour).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.

-

Detection and Analysis: a. Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., β-actin).

In Vivo Skeletal Muscle Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in the skeletal muscle of mice.

Materials:

-

Mice (e.g., C57BL/6J on a high-fat diet)

-

This compound formulated for oral gavage

-

[¹⁸F]-Fluorodeoxyglucose ([¹⁸F]-FDG)

-

Positron Emission Tomography (PET) scanner

-

Anesthesia

Protocol:

-

Animal Treatment: Treat mice with this compound or vehicle via oral gavage for the specified duration (e.g., 2 weeks).

-

Fasting: Fast the mice for a defined period (e.g., 6 hours) before the experiment.

-

[¹⁸F]-FDG Injection: Anesthetize the mice and inject a bolus of [¹⁸F]-FDG via the tail vein.

-

PET Imaging: Acquire dynamic or static PET images of the hindlimb skeletal muscle over a specific time course.

-

Image Analysis: a. Draw regions of interest (ROIs) over the calf and thigh muscles on the PET images. b. Calculate the standardized uptake value (SUV) or the glucose uptake rate using appropriate kinetic modeling.

-

Statistical Analysis: Compare the glucose uptake values between the this compound-treated and vehicle-treated groups.

Experimental Workflow: In Vivo Glucose Uptake Assay

Caption: Workflow for in vivo glucose uptake assay.

Therapeutic Potential and Future Directions

The ability of this compound to improve glucose homeostasis, enhance insulin sensitivity, and positively impact cardiovascular parameters in both preclinical models and human subjects highlights its significant therapeutic potential. Its dual mechanism of action, combining AMPK activation with mitochondrial uncoupling, offers a multifaceted approach to treating complex metabolic disorders like type 2 diabetes, obesity, and metabolic dysfunction-associated steatotic liver disease (MASLD).

Further research is warranted to fully elucidate the long-term efficacy and safety of this compound in larger patient populations. Ongoing and future clinical trials will be crucial in defining its role in the management of metabolic and cardiovascular diseases. The unique properties of this compound as an "exercise mimetic" also open up exciting possibilities for its use in conditions associated with physical inactivity and aging.

Logical Relationship of this compound's Dual Mechanism

Caption: Logical flow of this compound's dual mechanism.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of metabolic diseases. Its well-defined mechanism of action, centered on the sustained activation of AMPK and the induction of mitochondrial uncoupling, provides a strong rationale for its development. The comprehensive data presented in this technical guide, from molecular mechanisms to clinical outcomes, underscore the potential of this compound to address the underlying pathophysiology of type 2 diabetes and related cardiovascular complications. Continued research and clinical investigation are essential to fully realize the therapeutic benefits of this innovative compound.

References

- 1. This compound | AMPK activator | CAS 1261289-04-6 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 4. | BioWorld [bioworld.com]

- 5. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]

O-304: A Pan-AMPK Activator and its Impact on Metabolic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally available, small-molecule pan-AMPK (AMP-activated protein kinase) activator that has demonstrated significant potential in modulating key metabolic pathways. By suppressing the dephosphorylation of AMPK at threonine 172, this compound maintains the enzyme in its active state, thereby mimicking the effects of cellular energy depletion and exercise. This activation of AMPK, a master regulator of energy homeostasis, triggers a cascade of downstream effects, leading to improved glucose homeostasis, enhanced fatty acid metabolism, and beneficial cardiovascular effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on various metabolic parameters from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: AMPK Activation

This compound's primary mechanism of action is the activation of AMPK, a crucial cellular energy sensor. Unlike allosteric activators, this compound works by inhibiting protein phosphatase 2C (PP2C), which is responsible for dephosphorylating the catalytically critical threonine 172 on the α-subunit of AMPK. This inhibitory action sustains the phosphorylation of AMPK, leading to its prolonged activation without altering cellular ATP levels.[1] This sustained AMPK activation orchestrates a shift in cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.

The activation of AMPK by this compound is a central node from which its diverse metabolic effects emanate. The following diagram illustrates this core mechanism.

Caption: this compound inhibits PP2C, leading to sustained AMPK activation.

Quantitative Effects on Metabolic Pathways

The activation of AMPK by this compound translates into measurable quantitative changes in various metabolic parameters. The following tables summarize key findings from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result | Fold Change/Percentage Change | Reference |

| Skeletal Muscle Glucose Uptake | This compound-HFD (2 mg/g) vs. HFD | Increased 2-Deoxy-D-glucose (2-DG) uptake | Dose-dependent increase | [2] |

| This compound-HFD (2 mg/g) vs. HFD | Increased [18F]-FDG uptake in calf and thigh muscle | Significant increase | [2] | |

| Cardiac Metabolism | This compound-HFD (0.8 and 2 mg/g) vs. HFD | Increased pAMPK levels in the heart | Significant increase | [2] |

| This compound-HFD (0.8 and 2 mg/g) vs. HFD | Reduced heart glycogen (B147801) content | Dose-dependent reduction | [2] | |

| This compound-HFD (2 mg/g) vs. HFD | Increased [18F]-FDG uptake in the heart | Significant increase | ||

| This compound-HFD (0.8 and 2 mg/g) vs. HFD | Increased stroke volume | ~20% increase | ||

| Adipose Tissue and Energy Expenditure | This compound-HFD (2 mg/g) vs. HFD | Increased lipolysis and fatty acid oxidation in WAT | Not quantified | |

| This compound-HFD (2 mg/g) vs. HFD | Increased energy expenditure | Not quantified |

Table 2: Results of the Phase IIa TELLUS Clinical Trial in Type 2 Diabetes Patients (28-day treatment)

| Parameter | Placebo Group (n=24) | This compound Group (n=25) | p-value | Reference |

| Fasting Plasma Glucose (FPG) | -0.10 mM (mean absolute reduction) | -0.60 mM (mean absolute reduction) | 0.0096 | |

| Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) | Not significant | Significant absolute reduction within group (p=0.0097) | Not significant vs. Placebo | |

| Diastolic Blood Pressure | No significant change | Statistically significant absolute and relative reduction | Not specified | |

| Systolic Blood Pressure | No significant change | Statistically significant relative reduction | Not specified | |

| Peripheral Microvascular Perfusion | No significant change | Statistically significant absolute and relative increase | Not specified |

Key Metabolic Pathways Modulated by this compound

This compound influences several interconnected metabolic pathways. The diagram below provides a simplified overview of these interactions.

Caption: this compound activates AMPK, leading to beneficial metabolic shifts.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the metabolic effects of this compound.

In Vitro AMPK Activation Assay

Objective: To determine the direct effect of this compound on AMPK phosphorylation.

Methodology:

-

Cell Culture: Human skeletal myotubes or primary hepatocytes are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 1-4 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

-

Skeletal Muscle Glucose Uptake Assay (In Vitro)

Objective: To measure the effect of this compound on glucose uptake in skeletal muscle cells.

Methodology:

-

Cell Culture: C2C12 myoblasts are differentiated into myotubes in 96-well plates.

-

Treatment: Differentiated myotubes are treated with this compound at various concentrations in serum-free DMEM for a defined period.

-

Glucose Uptake:

-

Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

-

2-Deoxy-D-[³H]glucose (a radiolabeled glucose analog) is added to the cells in KRH buffer and incubated for a short period (e.g., 10-30 minutes).

-

The uptake is terminated by washing the cells with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Cells are lysed with NaOH or a suitable lysis buffer.

-

The radioactivity in the cell lysates is measured using a liquid scintillation counter.

-

-

Data Normalization: Glucose uptake is normalized to the protein content of each well.

Caption: A streamlined workflow for measuring glucose uptake in myotubes.

Mitochondrial Respiration Assay

Objective: To assess the effect of this compound on mitochondrial function, including oxygen consumption rate (OCR).

Methodology:

-

Cell Culture: C2C12 myotubes are seeded in a Seahorse XF cell culture microplate.

-

Treatment: Cells are treated with this compound for a specified duration prior to the assay.

-

Seahorse XF Analyzer:

-

The cell culture medium is replaced with XF assay medium, and the plate is incubated in a non-CO2 incubator.

-

The Seahorse XF Analyzer measures the OCR in real-time.

-

A baseline OCR is established.

-

Sequential injections of mitochondrial stressors are performed:

-

Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: The OCR data is used to calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Gene Expression Analysis

Objective: To identify changes in the expression of genes involved in metabolic pathways following this compound treatment.

Methodology:

-

Tissue/Cell Collection: Tissues (e.g., skeletal muscle, liver, adipose tissue) from this compound-treated and control animals, or cultured cells, are collected.

-

RNA Extraction: Total RNA is extracted using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quality Control: RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

Microarray or RNA-Sequencing (RNA-Seq):

-

Microarray: Labeled cRNA is hybridized to a microarray chip containing probes for thousands of genes.

-

RNA-Seq: An RNA library is prepared (including cDNA synthesis, fragmentation, and adapter ligation) and sequenced using a next-generation sequencing platform.

-

-

Data Analysis:

-

Raw data is processed and normalized.

-

Differentially expressed genes between this compound-treated and control groups are identified.

-

Pathway analysis and gene ontology enrichment analysis are performed to identify the biological pathways and functions affected by this compound.

-

Conclusion

This compound represents a promising therapeutic agent for metabolic diseases, primarily through its novel mechanism of pan-AMPK activation. The preclinical and clinical data gathered to date strongly support its role in improving glucose homeostasis, promoting fatty acid utilization, and exerting beneficial cardiovascular effects. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate metabolic effects of this compound and similar compounds. The continued exploration of this compound's impact on metabolic pathways will be crucial in realizing its full therapeutic potential for conditions such as type 2 diabetes and associated comorbidities.

References

- 1. JCI Insight - PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients [insight.jci.org]

- 2. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Deep Dive into O-304: A Novel PAN-AMPK Activator for Type 2 Diabetes

For Immediate Release: A Technical Whitepaper for the Scientific Community

This technical guide provides an in-depth analysis of the preclinical research on O-304, a first-in-class, orally available, small-molecule PAN-AMPK (AMP-activated protein kinase) activator, for the treatment of type 2 diabetes. The following sections detail the compound's mechanism of action, summarize key quantitative data from animal models, outline the experimental protocols used in pivotal studies, and visualize the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively engaged in metabolic disease research.

Core Mechanism of Action

This compound is a direct activator of AMPK, a master regulator of cellular energy homeostasis.[1][2][3][4] Unlike indirect activators such as metformin, this compound's mechanism does not involve altering the cellular ATP/ADP ratio. Instead, it suppresses the dephosphorylation of the phosphorylated, active form of AMPK (pAMPK) at the Thr172 residue of the α-subunit by inhibiting protein phosphatase 2C (PP2C).[5] This leads to sustained, pan-isoform activation of AMPK, mimicking the beneficial metabolic effects of exercise.

The activation of AMPK by this compound orchestrates a cascade of therapeutic effects relevant to type 2 diabetes, including:

-

Enhanced Glucose Uptake: this compound stimulates insulin-independent glucose uptake in skeletal muscle.

-

Reduced β-cell Stress: It promotes pancreatic β-cell rest and preserves their function under hyperglycemic conditions.

-

Improved Insulin (B600854) Sensitivity: By activating AMPK, this compound helps to alleviate insulin resistance.

-

Mitochondrial Uncoupling: this compound has been shown to act as a mitochondrial uncoupler, which creates a metabolic demand that promotes glucose utilization over storage as glycogen.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in various mouse models of diet-induced obesity and type 2 diabetes.

Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control (HFD) | This compound (100 mg/kg/day) | This compound + Metformin (100 mg/kg/day each) | Metformin (100 mg/kg/day) |

| Fasting Glucose (mM) | ~10.5 | ~7.5 | ~7.8 | ~10.0 |

| Plasma Insulin (ng/mL) | ~2.5 | ~0.8 | ~1.0 | ~2.2 |

| HOMA-IR | ~12.0 | ~2.5 | ~3.5 | ~10.0 |

*Data are approximated from graphical representations in Steneberg et al., 2018 and represent values after 8 weeks of treatment. HFD refers to a high-fat diet. *P < 0.05 vs. Vehicle Control.

Table 2: Dose-Dependent Effects of this compound Formulated in High-Fat Diet (this compound-HFD) on CBA Mice

| Parameter | HFD Control | This compound-HFD (0.4 mg/g) | This compound-HFD (0.8 mg/g) | This compound-HFD (2 mg/g) |

| Fasting Glucose (mM) | ~10.0 | ~9.0 | ~7.5 | ~6.5 |

| Plasma Insulin (ng/mL) | ~1.8 | ~1.2 | ~0.6 | ~0.4 |

| HOMA-IR | ~8.0 | ~5.0 | ~2.0 | ~1.0 |

| Body Weight Gain (g) | ~18 | ~15 | ~12 | ~5 |

*Data are approximated from graphical representations in Steneberg et al., 2018 and represent values after 7 weeks of treatment. *P < 0.05 vs. HFD Control.

Table 3: Effects of this compound on Established Obesity and Diabetes in hIAPPtg DIO Mice

| Parameter | HFD Control (15 weeks) | This compound-HFD (2 mg/g) for 6 weeks (after 9 weeks of HFD) |

| Fasting Glucose (mM) | ~14.0 | ~7.0 |

| Plasma Insulin (ng/mL) | ~3.0 | ~0.5 |

| HOMA-IR | ~20.0 | ~1.5* |

| Body Weight Change (g) | + ~15g (from start) | - ~5g (from switch) |

| Body Fat Change (%) | + ~20% (from start) | - ~10% (from switch) |

*Data are approximated from graphical representations in Steneberg et al., 2018. The hIAPPtg mouse model is prone to developing diabetes. *P < 0.05 vs. HFD Control at the end of the study.

Experimental Protocols

Detailed methodologies for key experiments are provided below, based on the studies by Steneberg et al.

In Vivo Animal Studies

-

Animal Models:

-

Diet-Induced Obese (DIO) Mice: Male C57BL/6J or CBA mice were fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 7-9 weeks to induce obesity, insulin resistance, and hyperglycemia.

-

hIAPPtg Mice: Transgenic mice overexpressing human islet amyloid polypeptide were used as a model for more severe type 2 diabetes, as they exhibit progressive β-cell dysfunction. These mice were also fed an HFD.

-

-

Drug Administration:

-

Oral Gavage: this compound was suspended in a vehicle (e.g., 2% w/v methylcellulose (B11928114) in phosphate (B84403) buffer) and administered once daily via oral gavage at doses typically around 100 mg/kg.

-

Dietary Admixture: this compound was mixed directly into the HFD at specified concentrations (e.g., 0.4, 0.8, or 2 mg/g of food) for long-term studies to ensure consistent drug delivery.

-

-

Metabolic Measurements:

-

Fasting Glucose and Insulin: Blood was collected from the tail vein of fasted (e.g., 4-6 hours) mice. Glucose levels were measured using a standard glucometer. Plasma insulin was determined using an ELISA kit.

-

HOMA-IR Calculation: Homeostasis Model Assessment of Insulin Resistance was calculated using the formula: [Fasting Insulin (mU/L) x Fasting Glucose (mmol/L)] / 22.5.

-

Body Composition: Body weight and body fat mass were measured using an EchoMRI analyzer.

-

Ex Vivo and In Vitro Assays

-

Cell Culture:

-

L6 Myotubes: Rat skeletal L6 myoblasts were cultured and differentiated into myotubes to serve as a model for skeletal muscle.

-

Primary Islets: Islets of Langerhans were isolated from mice and cultured to study the direct effects of this compound on β-cell function.

-

-

Glucose Uptake Assay:

-

Differentiated L6 myotubes were serum-starved.

-

Cells were pre-treated with this compound at various concentrations or a vehicle control.

-

Glucose uptake was initiated by adding 2-deoxy-D-[³H]glucose ([³H]2-DG), a radiolabeled glucose analog.

-

After incubation, the reaction was stopped, and cells were washed to remove extracellular tracer.

-

Cells were lysed, and intracellular radioactivity was measured by scintillation counting to quantify glucose uptake.

-

-

AMPK Activity Assays:

-

Western Blotting: Protein lysates from treated cells or tissues (e.g., skeletal muscle, heart) were separated by SDS-PAGE. Levels of phosphorylated AMPK (p-AMPK α at Thr172) and phosphorylated Acetyl-CoA Carboxylase (p-ACC at Ser79), a direct AMPK substrate, were detected using specific antibodies to assess AMPK activation.

-

Visualizations: Pathways and Workflows

Signaling Pathway of this compound

Caption: Mechanism of action for this compound in activating the AMPK signaling pathway.

Experimental Workflow for In Vivo Mouse Studies

Caption: General experimental workflow for preclinical in vivo studies of this compound.

Logical Flow of this compound's Therapeutic Rationale

References

- 1. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 3. O304 ameliorates hyperglycemia in mice by dually promoting muscle glucose effectiveness and preserving β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients [insight.jci.org]

- 5. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]

O-304: A Technical Guide to a Novel Pan-AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-304 is a first-in-class, orally bioavailable, small molecule pan-AMPK (AMP-activated protein kinase) activator with significant therapeutic potential for metabolic diseases, particularly type 2 diabetes (T2D) and associated cardiovascular complications. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with visualizations of its signaling pathway and experimental workflows to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-chloro-N-[2-[(4-chlorophenyl)methyl]-2,3-dihydro-3-oxo-1,2,4-thiadiazol-5-yl]-benzamide, is a heterocyclic compound.[1] Its chemical structure is characterized by the presence of two chlorophenyl groups and a thiadiazole ring.[2]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-chloro-N-[2-[(4-chlorophenyl)methyl]-2,3-dihydro-3-oxo-1,2,4-thiadiazol-5-yl]-benzamide | [1] |

| CAS Number | 1261289-04-6 | [1] |

| Chemical Formula | C₁₆H₁₁Cl₂N₃O₂S | [1] |

| Molecular Weight | 380.24 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO | |

| InChI Key | WEDWLYRQKUTOAX-UHFFFAOYSA-N | |

| SMILES | O=C(NC(SN1CC2=CC=C(Cl)C=C2)=NC1=O)C3=CC=C(Cl)C=C3 |

Pharmacological Properties and Mechanism of Action

This compound is a potent pan-AMPK activator, meaning it activates various AMPK isoforms. Its unique mechanism of action distinguishes it from other AMPK activators like metformin (B114582). This compound does not directly activate AMPK through allosteric binding or by altering the cellular AMP/ATP ratio. Instead, it indirectly increases AMPK activity by suppressing the dephosphorylation of the catalytic α-subunit at Threonine 172 (pAMPKα-Thr172) by protein phosphatase 2C (PP2C). This inhibition of dephosphorylation leads to a sustained increase in the levels of activated AMPK.

The activation of AMPK by this compound triggers a cascade of downstream signaling events that contribute to its beneficial metabolic effects. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to an increase in fatty acid oxidation. Furthermore, AMPK activation by this compound has been shown to influence the expression of genes involved in energy metabolism, such as PGC-1α, and to modulate the activity of ULK1, a key regulator of autophagy.

In Vivo Efficacy

Preclinical studies in diet-induced obese mice have demonstrated that oral administration of this compound leads to:

-

Improved Glucose Homeostasis: this compound significantly reduces fasting plasma glucose and insulin (B600854) levels and improves insulin sensitivity.

-

Increased Glucose Uptake: It enhances glucose uptake in skeletal muscle.

-

Reduced β-cell Stress: this compound promotes β-cell rest and reduces cellular stress in pancreatic islets.

-

Cardiovascular Benefits: The compound has been shown to improve microvascular perfusion and reduce blood pressure.

A proof-of-concept Phase IIa clinical trial in patients with type 2 diabetes on metformin showed that this compound reduced fasting plasma glucose levels and the homeostasis model assessment of insulin resistance (HOMA-IR).

Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route | Dose (mg/kg) | Value |

| Plasma Levels | Oral Gavage | 40 | Peak observed between 4-8 hours |

| Tissue Distribution | Oral Gavage | 40 | Detected in liver, not in brain |

Data extracted from a study in C57BL/6JBomTac mice and NTac:SD rats. For detailed kinetics, refer to the original publication.

Experimental Protocols

In Vitro AMPK Activation Assay

This protocol describes a cell-based assay to determine the ability of this compound to increase the phosphorylation of AMPK and its downstream target ACC.

Materials:

-

Human cell line (e.g., primary human skeletal myotubes, hepatocytes, or preadipocytes)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Primary antibodies: anti-pAMPKα (Thr172), anti-AMPKα, anti-pACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.

-

Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. A vehicle control (DMSO) should be included.

-

Replace the culture medium with the medium containing different concentrations of this compound or vehicle and incubate for a specified time (e.g., 1-24 hours).

-

After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Perform SDS-PAGE and Western blotting using standard procedures.

-

Probe the membranes with the specified primary and secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical in vivo study to evaluate the effects of this compound on metabolic parameters in a DIO mouse model.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD)

-

This compound formulation for oral gavage (e.g., in 2% w/v methylcellulose, 4 mM phosphate (B84403) buffer pH 7.4)

-

Vehicle control

-

Equipment for oral gavage, blood collection, and measurement of blood glucose and insulin.

-

Metabolic cages for food and water intake monitoring.

Procedure:

-

Induce obesity in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks).

-

Randomize the obese mice into treatment groups (e.g., vehicle control and this compound at one or more dose levels).

-

Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

-

Monitor body weight, food intake, and water intake regularly.

-

Perform metabolic tests at baseline and at the end of the study, such as:

-

Fasting Blood Glucose and Insulin: Collect blood from fasted mice to measure glucose and insulin levels.

-

Glucose Tolerance Test (GTT): Administer a glucose bolus to fasted mice and measure blood glucose at different time points.

-

Insulin Tolerance Test (ITT): Administer an insulin bolus to fasted mice and measure blood glucose at different time points.

-

-

At the end of the study, sacrifice the animals and collect tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blotting for pAMPK, gene expression analysis).

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound action.

Experimental Workflow for In Vivo Studies

Caption: General workflow for an in vivo efficacy study of this compound.

References

Methodological & Application

Application Notes and Protocols for O-304 Dosage and Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the pan-AMPK activator O-304 (also known as ATX-304) in various mouse models. The information is compiled from preclinical studies investigating its therapeutic potential in metabolic diseases, cardiovascular conditions, and age-related dysfunction.

Overview of this compound

This compound is a small molecule, pan-AMPK (AMP-activated protein kinase) activator.[1][2][3] Its mechanism of action involves inhibiting the dephosphorylation of AMPK at Threonine 172 by protein phosphatase 2C (PP2C), leading to sustained AMPK activation.[2][4] This activation mimics the beneficial effects of exercise, such as increased glucose uptake in skeletal muscle, improved insulin (B600854) sensitivity, and enhanced cardiovascular function. Preclinical studies in mouse models have demonstrated its efficacy in treating type 2 diabetes, diet-induced obesity, fatty liver disease, diabetic cardiomyopathy, and age-related metabolic decline.

This compound Dosage and Administration in Mouse Models

This compound has been administered to mice through two primary methods: oral gavage and incorporation into feed. The choice of administration route and dosage depends on the specific mouse model and the experimental aims.

Oral Gavage Administration

Oral gavage allows for precise dosage administration at specific time points.

| Mouse Strain | Disease Model | Dosage | Vehicle | Frequency & Duration | Reference |

| C57BL/6JBomTac | Pharmacokinetics | 40 mg/kg | 2% w/v methylcellulose (B11928114), 4 mM phosphate (B84403) buffer pH 7.4 | Single dose | |

| F1 (C57BL/6J x CBA/H) | Diet-Induced Obesity | 40 mg/kg | Not specified | Once daily for 8 weeks | |

| B6 | Diet-Induced Obesity | 100 mg/kg (with Metformin) | Not specified | Once daily for 4 weeks | |

| Not Specified | Blood Pressure | 60, 180, or 540 mg/kg | Suspension | Single dose |

In-Feed Administration

Incorporating this compound into the diet is a convenient method for long-term studies, providing continuous drug exposure.

| Mouse Strain | Disease Model | Dosage (in High-Fat Diet) | Duration | Reference |

| CBA | Diet-Induced Obesity | 0.4, 0.8, and 2 mg/g | 7 weeks | |

| CBA | Diet-Induced Obesity | 2 mg/g | 2 weeks, then switched | |

| hIAPPtg | Diet-Induced Obesity & Diabetes | 2 mg/g | 6 weeks (after 9 weeks of HFD) | |

| CBA | Diet-Induced Obesity | 0.8 mg/g | 7 weeks (after 9 weeks of HFD) | |

| db/db | Type 2 Diabetes | 0.5 and 1.0 mg/g | Not specified | |

| STZ-induced | Type 1 Diabetes | 0.25 and 0.5 mg/g | From day 5 or 15 post-STZ | |

| F1 (C57BL/6J x CBA/H) | Aging | 0.25 and 0.5 mg/g (in Chow Diet) | 6 months |

Experimental Protocols

Preparation of this compound for Administration

-

For Oral Gavage: this compound is typically dissolved in a vehicle of 2% w/v methylcellulose in a 4 mM phosphate buffer (pH 7.4).

-

For In-Feed Formulation: this compound is mixed with a high-fat diet (HFD) or standard chow diet at the specified concentrations (e.g., 0.4, 0.8, 2 mg/g of feed).

Diet-Induced Obesity (DIO) Mouse Model Protocol

This protocol is designed to assess the preventative and therapeutic effects of this compound on obesity and related metabolic disorders.

-

Animal Model: C57BL/6J or CBA mice, 7-12 weeks old.

-

Induction of Obesity: Feed mice a high-fat diet (HFD) for 7-9 weeks to induce obesity, insulin resistance, and hyperglycemia.

-

Treatment Groups:

-

Control Group: Continue on HFD with vehicle administration (oral gavage) or standard HFD (in-feed).

-

This compound Treatment Group(s): Administer this compound via oral gavage (e.g., 40 mg/kg daily) or switch to an this compound-formulated HFD (e.g., 0.8 or 2 mg/g).

-

-

Treatment Duration: 4 to 8 weeks.

-

Outcome Measures:

-

Weekly monitoring of body weight and food intake.

-

Assessment of body composition using EchoMRI.

-

Measurement of fasting blood glucose and insulin levels to calculate HOMA-IR (Homeostatic Model Assessment of Insulin Resistance).

-

Glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

At the end of the study, collect tissues (e.g., liver, skeletal muscle, heart) for histological analysis and measurement of pAMPK levels via immunoblotting.

-

Angiotensin II-Induced Abdominal Aortic Aneurysm (AAA) Model

This protocol evaluates the effect of this compound on the development of abdominal aortic aneurysms.

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.

-

Induction of AAA: Infuse Angiotensin II (Ang II) at a rate of 1000 ng/kg/min for 28 days using osmotic mini-pumps.

-

Treatment Groups:

-

Sham Group: Saline infusion.

-

Ang II + Vehicle Group.

-

Ang II + this compound Group: Administer this compound (dosage to be optimized, e.g., via oral gavage).

-

-

Outcome Measures:

-

Monitor blood pressure weekly.

-

Measure the maximal abdominal aortic diameter via ultrasound at baseline and at the end of the study.

-

After 28 days, euthanize mice and collect aortic tissue for histological analysis (e.g., elastin (B1584352) staining) and western blotting for proteins in the AMPK/mTOR/MMP pathway.

-

Signaling Pathways and Visualizations

This compound Mechanism of Action and AMPK Signaling

This compound activates AMPK by preventing its dephosphorylation. Activated AMPK is a master regulator of metabolism that promotes catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP. The activation of AMPK by this compound is dependent on the upstream kinase LKB1.

References

- 1. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JCI Insight - PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients [insight.jci.org]

- 4. O304 alleviates abdominal aortic aneurysm formation via AMPK/mTOR/MMP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for In Vitro Studies Using O-304: A Pan-AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of O-304, a first-in-class, orally available pan-AMPK activator. This compound enhances AMP-activated protein kinase (AMPK) activity by suppressing the dephosphorylation of phospho-AMPK (pAMPK), making it a promising therapeutic candidate for type 2 diabetes and associated cardiovascular complications.[1][2][3] This document outlines key in vitro assays to assess the mechanism of action and cellular effects of this compound.

Mechanism of Action

This compound is a small molecule that indirectly activates AMPK. Unlike allosteric activators, this compound's primary mechanism is the inhibition of protein phosphatase 2C (PP2C), which leads to a sustained increase in the phosphorylation of AMPK at threonine 172 (Thr172) of the α-subunit, a critical step for its activation.[4] This activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of downstream events aimed at restoring cellular energy balance.

Signaling Pathway of this compound-mediated AMPK Activation

The following diagram illustrates the signaling pathway initiated by this compound.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in various in vitro assays based on published data.

| Cell Line | Parameter | This compound Concentration | Observed Effect | Reference |

| Wi-38 (Human Lung Fibroblasts) | pAMPK (Thr172) levels | 0 - 10 µM | Dose-dependent increase | |

| Wi-38 (Human Lung Fibroblasts) | pACC (Ser79) levels | 0 - 10 µM | Dose-dependent increase | |

| L6 (Rat Skeletal Myotubes) | 2-Deoxy-D-glucose (2-DG) Uptake | 2.5 µM | ~1.5-fold increase vs. vehicle | |

| L6 (Rat Skeletal Myotubes) | 2-Deoxy-D-glucose (2-DG) Uptake | 5.0 µM | ~2.0-fold increase vs. vehicle | |

| L6 (Rat Skeletal Myotubes) | 2-Deoxy-D-glucose (2-DG) Uptake | 10.0 µM | ~2.5-fold increase vs. vehicle | |

| C2C12 (Mouse Myotubes) | Oxygen Consumption Rate (OCR) | 0.625 µM | Moderate increase in basal OCR | |

| C2C12 (Mouse Myotubes) | Oxygen Consumption Rate (OCR) | 1.25 µM | Significant increase in basal OCR | |

| C2C12 (Mouse Myotubes) | Oxygen Consumption Rate (OCR) | 2.5 µM | Strong increase in basal OCR | |

| INS-1E (Rat Insulinoma Cells) | Glucose-Stimulated Insulin (B600854) Secretion (GSIS) | 5 µM | Preserves GSIS under chronic hyperglycemia | |

| Human Skeletal Myotubes | pAMPK (Thr172) levels | Dose-dependent | Increase observed | |

| Human Hepatocytes | pAMPK (Thr172) levels | Dose-dependent | Increase observed | |

| Primary Human Preadipocytes | pAMPK (Thr172) levels | Dose-dependent | Increase observed | |

| Human Umbilical Vein Endothelial Cells | pAMPK (Thr172) levels | Dose-dependent | Increase observed |

Experimental Protocols

Assessment of AMPK and ACC Phosphorylation by Western Blot

This protocol details the analysis of AMPK activation by measuring the phosphorylation of AMPK (Thr172) and its downstream target, ACC (Ser79).

-

Cell line of interest (e.g., Wi-38, L6 myotubes, C2C12 myotubes)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Tris-buffered saline with 0.1% Tween-20 (TBST)

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

SDS-PAGE: Separate proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Glucose Uptake Assay

This protocol measures the rate of glucose uptake in cells, a key functional consequence of AMPK activation.

-

Differentiated myotubes (e.g., L6 or C2C12)

-

Glucose-free culture medium

-

This compound

-

Labeled glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) for fluorescence-based detection, or [3H]-2-deoxy-D-glucose for radiometric detection.

-

Stop solution (e.g., ice-cold PBS)

-

Cell lysis buffer

-

Fluorescence plate reader or liquid scintillation counter

-

Cell Culture and Differentiation: Seed myoblasts and differentiate them into myotubes.

-

Glucose Starvation: Incubate the myotubes in glucose-free medium for 1-2 hours.

-

Treatment: Treat the cells with different concentrations of this compound for the desired duration.

-

Glucose Uptake: Add the labeled glucose analog to the medium and incubate for a defined period (e.g., 10-30 minutes).

-

Washing: Stop the uptake by washing the cells multiple times with ice-cold PBS.

-

Lysis and Measurement: Lyse the cells and measure the amount of internalized labeled glucose using a fluorescence plate reader (for 2-NBDG) or a liquid scintillation counter (for [3H]-2-DG).

-

Data Analysis: Normalize the glucose uptake to the protein content of each sample.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay assesses the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

-

C2C12 myotubes or other relevant cell types

-

Seahorse XF Analyzer and consumables (XF cell culture microplates, sensor cartridges)

-

Seahorse XF Assay Medium

-

This compound

-

Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

-

Cell Seeding: Seed cells in an XF microplate and allow them to adhere and grow.

-

Treatment: Treat the cells with this compound for the desired time before the assay.

-

Assay Preparation: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour. Load the injection ports of the sensor cartridge with the Mito Stress Test compounds.

-

Seahorse XF Assay: Calibrate the sensor cartridge and then replace the calibration plate with the cell plate in the Seahorse XF Analyzer. Measure the basal OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function.

-

Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to evaluate the effect of this compound on the function of pancreatic β-cells, such as INS-1E cells.

-

INS-1E cells

-

Culture medium (e.g., RPMI-1640) with normal and high glucose concentrations

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

-

This compound

-

Insulin ELISA kit

-

Cell Culture: Culture INS-1E cells under normal or chronic high glucose conditions to model normoglycemia and hyperglycemia, respectively.

-

Pre-incubation: Wash the cells and pre-incubate in KRBH buffer with low glucose for 1-2 hours.

-

Treatment: Treat the cells with this compound during the pre-incubation or stimulation phase.

-

Glucose Stimulation: Sequentially incubate the cells in low and high glucose KRBH buffer for a defined period (e.g., 1 hour for each).

-

Supernatant Collection: Collect the supernatant after each incubation step.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatants using an ELISA kit.

-

Data Analysis: Calculate the fold-change in insulin secretion between high and low glucose conditions to assess β-cell function.

References

- 1. O304 alleviates abdominal aortic aneurysm formation via AMPK/mTOR/MMP pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JCI Insight - PAN-AMPK activator O304 improves glucose homeostasis and microvascular perfusion in mice and type 2 diabetes patients [insight.jci.org]

O-304: Application Notes and Protocols for Cell Culture

A Potent Pan-AMPK Activator for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility and preparation of O-304, a first-in-class, orally available pan-AMPK activator, for use in cell culture experiments. This compound increases the activity of AMP-activated protein kinase (AMPK) by suppressing its dephosphorylation, making it a valuable tool for studying cellular energy homeostasis, metabolism, and related signaling pathways.[1][2][3]

Data Presentation: Solubility and Working Concentrations

This compound is a small heterocyclic compound that is sparingly soluble in aqueous solutions but readily soluble in organic solvents.[4][5] Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source |

| DMSO (Dimethyl sulfoxide) | 10 - 45 mg/mL | |